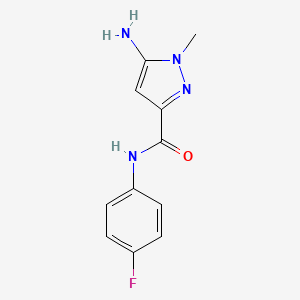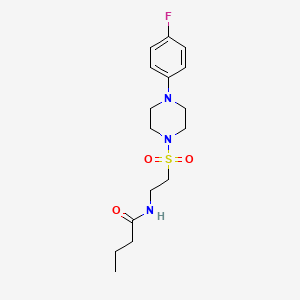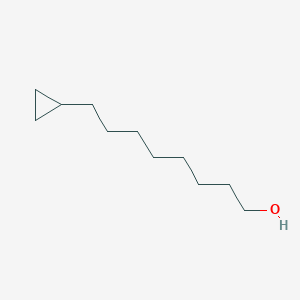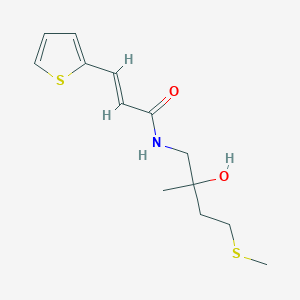![molecular formula C20H19N3O3S B2366967 N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide CAS No. 391866-87-8](/img/structure/B2366967.png)
N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Antitumor Activity
A study by Shams et al. (2010) focused on synthesizing various heterocyclic compounds, including derivatives related to the specified chemical compound, to explore their antitumor activities. These compounds were synthesized using a regioselective attack or cyclization by the cyanoacetamido moiety on different chemical reagents, resulting in a diverse array of products. The antitumor activities of these synthesized compounds were evaluated against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Many compounds displayed significant antiproliferative activity in vitro, highlighting the potential of such compounds in cancer research and therapy (Shams et al., 2010).
Antimicrobial and Antioxidant Properties
Cakmak et al. (2022) synthesized a novel heterocyclic amide derivative closely related to the specified compound and investigated its structural characteristics, including interactions with DNA bases. The study also assessed the compound's in vitro antioxidant activity using an ABTS assay and its antimicrobial effectiveness against various bacterial strains and yeasts. The compound exhibited moderate antioxidant activity and significant antimicrobial properties, suggesting its potential use in developing new antimicrobial agents (Cakmak et al., 2022).
Dye Synthesis and Antimicrobial Applications
Another study by Shams et al. (2011) involved the synthesis of polyfunctional acyclic and heterocyclic dye precursors and dyes based on similar chemical frameworks. These compounds were evaluated for their antimicrobial activities against various organisms. The study found that many of these novel dye systems and their precursors exhibited significant antimicrobial activity, potentially useful for dyeing and textile finishing with added antimicrobial properties (Shams et al., 2011).
Anticonvulsant and Anti-inflammatory Activities
Research by Nikalje et al. (2015) synthesized a series of compounds containing the 1,3-dioxoisoindolin-2-yl moiety for evaluation as anti-inflammatory agents. These compounds were assessed using in vitro and in vivo models, demonstrating promising anti-inflammatory activity and a good safety profile, suggesting their potential in developing new anti-inflammatory drugs (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c21-10-15-12-6-2-1-3-9-16(12)27-18(15)22-17(24)11-23-19(25)13-7-4-5-8-14(13)20(23)26/h4-5,7-8,15,18H,1-3,6,9,11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZYQXXFBUKLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(C2C#N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
![N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide](/img/structure/B2366885.png)









![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)
